molecular formula C18H13Br B159369 4-Bromo-p-terphenyl CAS No. 1762-84-1

4-Bromo-p-terphenyl

Cat. No.: B159369
CAS No.: 1762-84-1
M. Wt: 309.2 g/mol
InChI Key: XNBGHWRYLJOQAU-UHFFFAOYSA-N
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Description

4-Bromo-p-terphenyl is an aromatic compound with the molecular formula C18H13Br. It consists of a central benzene ring substituted with two phenyl groups and a bromine atom at the para position of one of the phenyl rings. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-p-terphenyl can be synthesized through several methods. One common approach involves the bromination of p-terphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale bromination reactors. The process is optimized to achieve high yields and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-p-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-p-terphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-p-terphenyl involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions often include nucleophilic attack on the bromine atom, leading to the formation of various derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-p-terphenyl is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

1-bromo-4-(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBGHWRYLJOQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451896
Record name 4-Bromo-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-84-1
Record name 4-Bromo-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1':4',1''-Terphenyl,4-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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